molecular formula C12H14ClN3O2 B11780231 Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

Cat. No.: B11780231
M. Wt: 267.71 g/mol
InChI Key: UXIASNOODNNJGI-UHFFFAOYSA-N
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Description

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a carboxylate ester. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the aminomethyl group and the esterification of the carboxylate group. The final step involves the conversion of the free base to its hydrochloride salt form.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.

    Esterification: The carboxylate group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

    Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency. Quality control measures are implemented at each step to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H

InChI Key

UXIASNOODNNJGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl

Origin of Product

United States

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